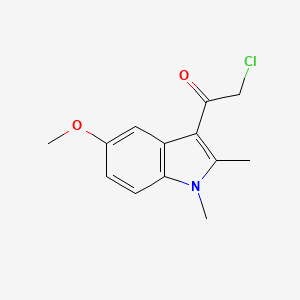

2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone

Descripción general

Descripción

2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-methoxy-1,2-dimethyl-1H-indole.

Chlorination: The indole derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.

Análisis De Reacciones Químicas

2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds like 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone exhibit antimicrobial properties. Studies have shown that indole derivatives can influence cellular processes by modulating key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and survival. These pathways are often targeted in the development of new antimicrobial agents.

Antifungal Properties

In a study evaluating the antifungal activity of synthesized compounds, derivatives of indole were found to show activity against Candida albicans, comparable to or greater than established treatments like fluconazole . This suggests that this compound could serve as a lead compound for antifungal drug development.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex molecules due to its functional groups. The synthesis typically involves the reaction of 5-methoxyindole with chloroacetyl chloride in the presence of a base such as pyridine . This reaction pathway not only provides a method for producing the compound but also opens avenues for creating related structures with enhanced biological activities.

Enzyme Modulation

Influence on Enzyme Kinetics

Research has shown that this compound interacts with various enzymes, potentially altering their kinetics and activity. This property makes it a candidate for therapeutic applications where enzyme modulation is desired.

Case Study 1: Antifungal Activity

A recent study synthesized various indole derivatives, including this compound, assessing their antifungal efficacy against Candida albicans. The results indicated that these compounds could inhibit fungal growth effectively, providing a basis for further pharmacological studies aimed at developing new antifungal therapies .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that it could modulate enzyme activity significantly, suggesting its utility in designing drugs that target metabolic disorders or enhance therapeutic efficacy through enzyme modulation.

Mecanismo De Acción

The mechanism of action of 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways.

Comparación Con Compuestos Similares

2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives:

Actividad Biológica

2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H14ClNO2

- Molecular Weight : 251.71 g/mol

- CAS Number : 113369-47-4

Synthesis

The synthesis of this compound typically involves:

- Preparation of 5-methoxy-1,2-dimethyl-1H-indole .

- Chlorination using reagents like thionyl chloride to introduce the chloro group.

- Acylation with ethanoyl chloride under acidic conditions to yield the final product.

Antifungal Activity

Research indicates that derivatives of 1-(1H-indol-3-yl), including this compound, exhibit significant antifungal properties. A study evaluated various indole derivatives against Candida spp. and Aspergillus niger, revealing that many compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 0.125 to 1.000 mg/mL. Notably, the compound showed promising activity against C. parapsilosis and C. glabrata, achieving complete inhibition at lower concentrations .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.125 - 0.500 | C. albicans |

| Other derivatives | 0.125 - 1.000 | A. niger |

The mechanism by which this compound exerts its antifungal effects appears to involve the inhibition of tyrosinase enzymes, which are critical for fungal growth and survival. The compound demonstrated up to a 28% inhibition of tyrosinase at concentrations around 0.250 mg/mL, suggesting that its biological activity may stem from enzyme modulation .

Clinical Relevance

In a study assessing the cytotoxicity of various indole derivatives, including our compound of interest, it was found that while some exhibited significant antifungal effects, they also showed varying levels of hemolytic activity on erythrocytes, ranging from ~20% to ~60% depending on concentration . This highlights the need for careful evaluation of therapeutic indices when developing these compounds for clinical use.

Comparative Analysis with Similar Compounds

Compared to other indole derivatives, such as 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone, the presence of specific substituents in the structure of 2-chloro-1-(5-methoxy...) enhances its reactivity and biological activity. Research indicates that modifications on the indole ring significantly affect antifungal potency and selectivity against various strains .

Propiedades

IUPAC Name |

2-chloro-1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-8-13(12(16)7-14)10-6-9(17-3)4-5-11(10)15(8)2/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHGHKOLGPSYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359161 | |

| Record name | 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113369-47-4 | |

| Record name | 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.